

Spectroscopic Characterization of 3-(Chloromethyl)-6-methylpyridazine: A Predictive and Methodological Guide

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Compound of Interest

Compound Name: 3-(Chloromethyl)-6-methylpyridazine

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This technical guide provides a detailed predictive analysis of the spectroscopic data for **3-(Chloromethyl)-6-methylpyridazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the analysis of analogous structures and established spectroscopic principles. Furthermore, it outlines comprehensive protocols for the acquisition of these spectra, ensuring experimental rigor and data integrity.

Introduction

3-(Chloromethyl)-6-methylpyridazine belongs to the pyridazine family, a class of nitrogen-containing heterocyclic compounds that are integral to numerous biologically active molecules.

[1] The precise structural elucidation of such compounds is paramount for understanding their

reactivity, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of **3-(Chloromethyl)-6-methylpyridazine**, offering a valuable reference for its synthesis and subsequent applications.

Molecular Structure and Atom Numbering

To facilitate the discussion of the predicted spectroscopic data, the following numbering scheme will be used for the atoms in **3-(Chloromethyl)-6-methylpyridazine**.

Caption: Molecular structure and atom numbering scheme for **3-(Chloromethyl)-6-methylpyridazine**.

Predicted Spectroscopic Data

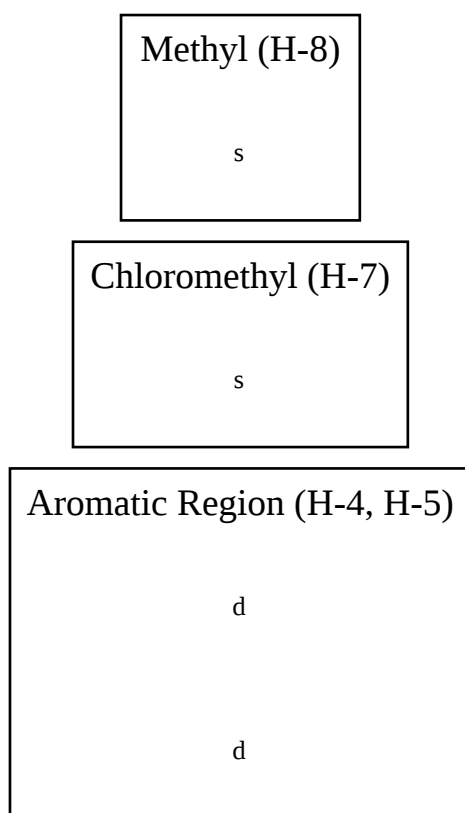
The following sections detail the predicted spectroscopic data for **3-(Chloromethyl)-6-methylpyridazine**. These predictions are based on established chemical shift and absorption frequency principles, as well as comparative data from related pyridazine derivatives.^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy

The predicted ^1H NMR spectrum of **3-(Chloromethyl)-6-methylpyridazine** in a standard deuterated solvent like CDCl_3 is expected to exhibit three distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methyl protons.

- **Aromatic Protons (H-4 and H-5):** The two protons on the pyridazine ring are expected to appear as two doublets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The coupling between these adjacent protons ($^3\text{J}_{\text{HH}}$) should result in a splitting pattern.
- **Chloromethyl Protons (H-7):** The two protons of the chloromethyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal is anticipated to be in the range of δ 4.5 - 5.0 ppm due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.
- **Methyl Protons (H-8):** The three protons of the methyl group are also expected to appear as a singlet. This signal will likely be the most upfield, in the range of δ 2.5 - 3.0 ppm.



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Caption: Predicted ^1H NMR splitting patterns for **3-(Chloromethyl)-6-methylpyridazine**.

^{13}C NMR Spectroscopy

The predicted ^{13}C NMR spectrum will show six distinct signals corresponding to the five carbon atoms of the pyridazine ring and the three substituent carbons.

- Pyridazine Ring Carbons (C-3, C-4, C-5, C-6): These carbons are expected to resonate in the aromatic region, typically between δ 120 and 160 ppm. The carbons directly attached to the nitrogen atoms (C-3 and C-6) will likely be the most downfield.
- Chloromethyl Carbon (C-7): The carbon of the chloromethyl group is expected to appear in the range of δ 40 - 50 ppm.
- Methyl Carbon (C-8): The methyl carbon signal is predicted to be the most upfield, likely in the range of δ 20 - 25 ppm.

Predicted Spectroscopic Data for 3-(Chloromethyl)-6-methylpyridazine

¹ H NMR (Predicted)	Chemical Shift (δ, ppm)
Aromatic Protons (H-4, H-5)	7.0 - 8.0 (two doublets)
Chloromethyl Protons (H-7)	4.5 - 5.0 (singlet)
Methyl Protons (H-8)	2.5 - 3.0 (singlet)
¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)
Pyridazine Ring Carbons (C-3, C-4, C-5, C-6)	120 - 160
Chloromethyl Carbon (C-7)	40 - 50
Methyl Carbon (C-8)	20 - 25
IR Spectroscopy (Predicted)	Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3000 - 3100
C=C and C=N Stretch (in-ring)	1400 - 1600
C-H Bend (CH ₃ and CH ₂ Cl)	1350 - 1450
C-Cl Stretch	600 - 800
Mass Spectrometry (Predicted)	m/z
Molecular Ion [M] ⁺	142/144 (due to ³⁵ Cl/ ³⁷ Cl isotopes)
[M - Cl] ⁺	107
[M - CH ₂ Cl] ⁺	93

Infrared (IR) Spectroscopy

The predicted IR spectrum of **3-(Chloromethyl)-6-methylpyridazine** will display characteristic absorption bands corresponding to the various functional groups present in the molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

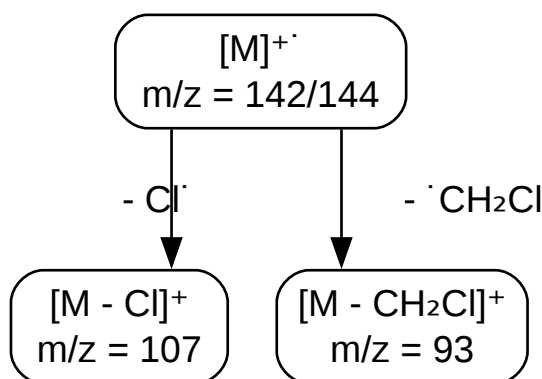
- Aromatic C-H Stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹.

- C=C and C=N Stretching: Multiple bands of variable intensity are predicted in the 1400-1600 cm^{-1} region, characteristic of the pyridazine ring.
- C-H Bending: Absorptions corresponding to the bending vibrations of the methyl and chloromethyl groups are expected in the 1350-1450 cm^{-1} range.
- C-Cl Stretch: A strong absorption band is anticipated in the fingerprint region, between 600-800 cm^{-1} , corresponding to the C-Cl stretching vibration.[8]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-(Chloromethyl)-6-methylpyridazine** is expected to show a distinct molecular ion peak.[9][10] The fragmentation pattern will likely be influenced by the presence of the labile chloromethyl group.

- Molecular Ion Peak: A molecular ion peak $[\text{M}]^+$ should be observed at m/z 142, with a smaller $[\text{M}+2]^+$ peak at m/z 144 due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl).
- Major Fragmentation Pathways:
 - Loss of a chlorine radical to give a fragment at m/z 107.
 - Loss of the entire chloromethyl radical to yield a fragment at m/z 93.



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Caption: Predicted major fragmentation pathways for **3-(Chloromethyl)-6-methylpyridazine** in mass spectrometry.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **3-(Chloromethyl)-6-methylpyridazine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
- For ^{13}C NMR, a proton-decoupled pulse sequence is recommended to simplify the spectrum.
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry

Sample Introduction:

- Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

Data Acquisition (Electron Ionization - EI):

- Use a standard electron energy of 70 eV.
- Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
- Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a comprehensive set of predicted spectroscopic data for **3-(Chloromethyl)-6-methylpyridazine**, which will be invaluable for its unambiguous identification and characterization. The detailed experimental protocols offer a clear framework for researchers to obtain high-quality experimental data to confirm these predictions. This work underscores the power of predictive spectroscopy in modern chemical research, particularly when experimental data for novel compounds is not yet available.

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